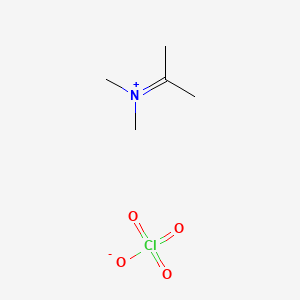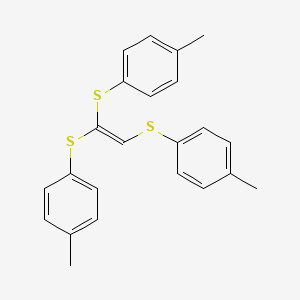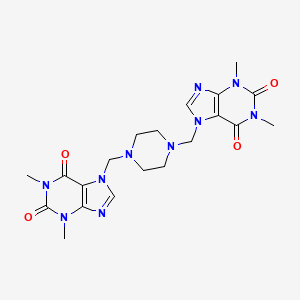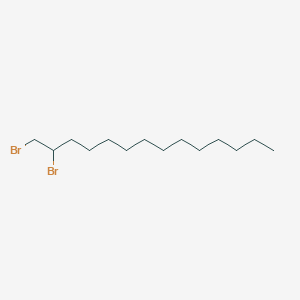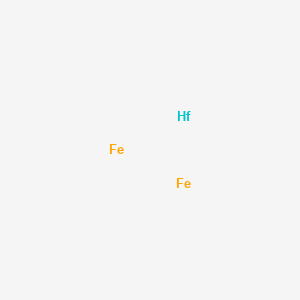
Hafnium;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium-iron compounds are a class of intermetallic compounds that combine the unique properties of hafnium and iron. Hafnium, represented by the symbol Hf, is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons. Iron, represented by the symbol Fe, is a well-known metal with significant applications in construction, manufacturing, and various industrial processes. When combined, hafnium and iron form compounds that exhibit unique physical and chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hafnium-iron compounds can be synthesized through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of hafnium and iron powders at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The mixture is heated to temperatures ranging from 1200°C to 1500°C, allowing the elements to diffuse and form intermetallic compounds such as HfFe2 and Hf2Fe.
Industrial Production Methods
In industrial settings, hafnium-iron compounds are often produced using arc melting or induction melting techniques. These methods involve melting a mixture of hafnium and iron in a controlled environment, followed by rapid cooling to form the desired intermetallic phases. The resulting ingots are then subjected to further processing, such as annealing and mechanical working, to achieve the desired microstructure and properties.
Analyse Chemischer Reaktionen
Types of Reactions
Hafnium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of hafnium and iron, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Hafnium-iron compounds can be oxidized in the presence of oxygen or air at elevated temperatures. The oxidation process typically forms hafnium oxide (HfO2) and iron oxide (Fe2O3).
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide to convert oxides back to their metallic forms.
Substitution: Substitution reactions can occur when hafnium-iron compounds react with halogens, forming halides such as hafnium tetrachloride (HfCl4) and iron chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include hafnium oxide, iron oxide, hafnium halides, and iron halides. These products have various applications in catalysis, electronics, and materials science.
Wissenschaftliche Forschungsanwendungen
Hafnium-iron compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Hafnium-iron compounds are used as catalysts in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Research is being conducted on the potential use of hafnium-iron compounds in biomedical applications, such as drug delivery and imaging.
Medicine: Hafnium-iron compounds are being explored for their potential use in radiation therapy due to their high neutron absorption cross-section.
Industry: These compounds are used in the production of high-temperature alloys, coatings, and electronic components. Their high melting points and corrosion resistance make them suitable for use in extreme environments.
Wirkmechanismus
The mechanism of action of hafnium-iron compounds depends on their specific application. In catalysis, the compounds facilitate chemical reactions by providing active sites for reactants to interact. In radiation therapy, hafnium-iron compounds absorb neutrons and release energy, which can be used to target and destroy cancer cells. The molecular targets and pathways involved vary depending on the specific compound and application.
Vergleich Mit ähnlichen Verbindungen
Hafnium-iron compounds can be compared with other intermetallic compounds, such as those formed with zirconium, titanium, and niobium. Some similar compounds include:
Zirconium-iron (ZrFe2): Similar to hafnium-iron, zirconium-iron compounds exhibit high melting points and corrosion resistance. hafnium-iron compounds have a higher neutron absorption cross-section, making them more suitable for nuclear applications.
Titanium-iron (TiFe2): Titanium-iron compounds are known for their lightweight and high strength. While hafnium-iron compounds are heavier, they offer better thermal stability and resistance to oxidation.
Niobium-iron (NbFe2): Niobium-iron compounds have excellent superconducting properties, whereas hafnium-iron compounds are more commonly used in high-temperature and high-stress environments.
Eigenschaften
CAS-Nummer |
12023-12-0 |
|---|---|
Molekularformel |
Fe2Hf |
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
hafnium;iron |
InChI |
InChI=1S/2Fe.Hf |
InChI-Schlüssel |
HGWOBERUERISLJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)


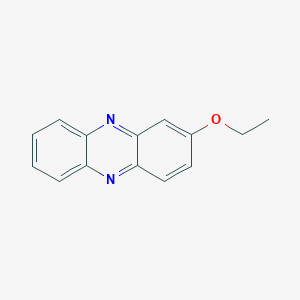
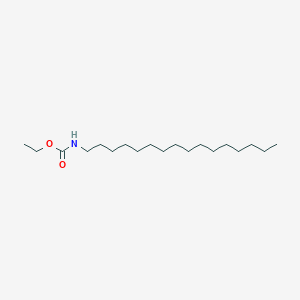
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)

